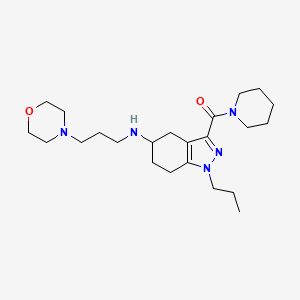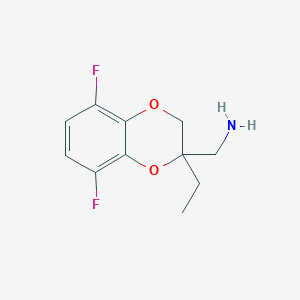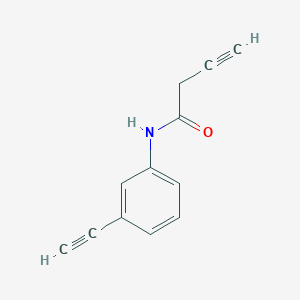
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is primarily used for research purposes and is not intended for human use . The compound is characterized by its piperidine ring, which is substituted with an amino group and a methyl group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one typically involves the reaction of 4-methylpiperidine with an appropriate amine and a carbonyl compound under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk raw materials and optimized reaction conditions to ensure high yield and purity . The compound is produced in specialized facilities equipped with the necessary safety and environmental controls .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . The piperidine ring can interact with receptors and enzymes, modulating their activity . These interactions can lead to various biological effects, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one: Similar structure but with an additional carbon in the side chain.
1-(3-Amino-4-methylpiperidin-1-yl)butan-1-one: Similar structure but with two additional carbons in the side chain.
Uniqueness
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties . This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research .
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
1-(3-amino-4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C8H16N2O/c1-6-3-4-10(7(2)11)5-8(6)9/h6,8H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
BAUNFXOWVBVDQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1N)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)

![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)
![3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)









![2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13199486.png)
